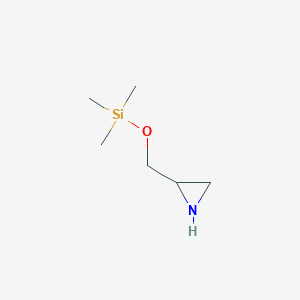
2-(((Trimethylsilyl)oxy)methyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Trimethylsilyl)oxy)methyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Trimethylsilyl)oxy)methyl)aziridine typically involves the reaction of aziridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((Trimethylsilyl)oxy)methyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction typically occurs under mild conditions with the use of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted amines.
Oxidation: Aziridine N-oxides.
Reduction: Primary amines.
Wissenschaftliche Forschungsanwendungen
2-(((Trimethylsilyl)oxy)methyl)aziridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: Used in the preparation of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(((Trimethylsilyl)oxy)methyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of various products. The trimethylsilyl group enhances the reactivity of the compound by stabilizing the intermediate species formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with a simpler structure.
2-Methylaziridine: A derivative with a methyl group attached to the aziridine ring.
N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom.
Uniqueness
2-(((Trimethylsilyl)oxy)methyl)aziridine is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity compared to other aziridines. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
CAS-Nummer |
88419-41-4 |
|---|---|
Molekularformel |
C6H15NOSi |
Molekulargewicht |
145.27 g/mol |
IUPAC-Name |
aziridin-2-ylmethoxy(trimethyl)silane |
InChI |
InChI=1S/C6H15NOSi/c1-9(2,3)8-5-6-4-7-6/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
XOSFZPAZXZBINH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC1CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


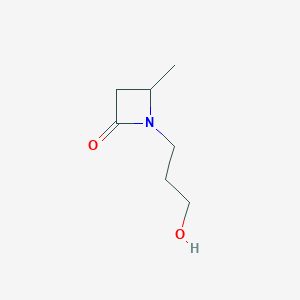

![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)

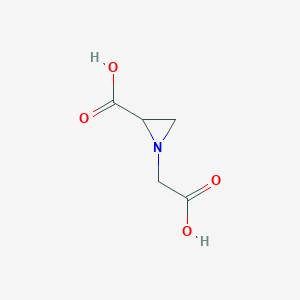


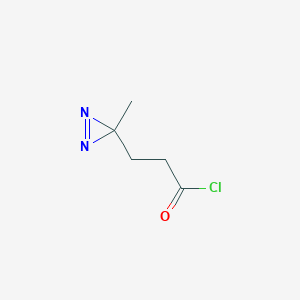
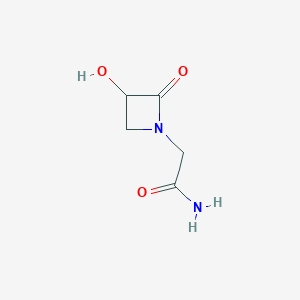


![2,3,7,8-Tetrahydroimidazo[1,2-a]pyridin-5(6H)-one](/img/structure/B11922093.png)
